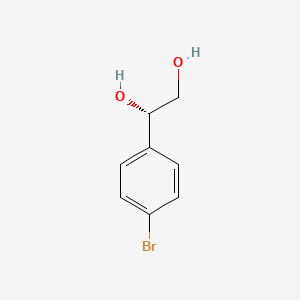

(S)-1-(4-Bromophenyl)ethane-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-bromophenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPJGAWPRHNQHI-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CO)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160332-70-7 | |

| Record name | (1S)-1-(4-bromophenyl)ethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enantioselective Synthetic Methodologies for S 1 4 Bromophenyl Ethane 1,2 Diol

Biocatalytic Approaches to Chiral (S)-1-(4-Bromophenyl)ethane-1,2-diol Synthesis

Biocatalysis leverages the inherent chirality of enzymes to effect highly selective transformations. For the synthesis of this compound, both kinetic resolution of a racemic mixture and asymmetric oxidation have proven to be effective strategies.

Enzymatic Dynamic Kinetic Resolution (DKR) Strategies for Enantiomeric Enrichment

Dynamic kinetic resolution is a powerful technique that combines the enantioselective transformation of one enantiomer by a biocatalyst with the in situ racemization of the remaining, undesired enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer.

The dynamic kinetic resolution of racemic 1-(4-bromophenyl)ethane-1,2-diol (B1279177) can be achieved through a chemoenzymatic approach that couples a lipase-catalyzed enantioselective acetylation with a metal-catalyzed racemization of the unreacted alcohol. In this process, a lipase (B570770), such as that from Pseudomonas cepacia, selectively acetylates the (R)-enantiomer of the diol, leaving the desired (S)-enantiomer unreacted. Simultaneously, a ruthenium catalyst facilitates the racemization of the remaining (R)-1-(4-bromophenyl)ethane-1,2-diol, continuously replenishing the substrate for the enzymatic acetylation. This concurrent process drives the equilibrium towards the formation of the (S)-diol and the acetylated (R)-diol.

While specific data for the DKR of 1-(4-bromophenyl)ethane-1,2-diol is not extensively detailed in the available literature, the general principle has been successfully applied to a wide range of secondary alcohols and diols. The combination of a lipase, often Candida antarctica lipase B (CALB), with a ruthenium complex, such as Shvo's catalyst, is a well-established system for these transformations.

The efficiency of lipase-catalyzed DKR is highly dependent on the reaction conditions. Solvent engineering plays a crucial role, as the choice of solvent can significantly impact both the activity and selectivity of the lipase, as well as the efficacy of the racemization catalyst. Nonpolar organic solvents are often preferred as they can minimize the denaturation of the lipase and facilitate the solubility of the substrates. The hydrophobicity of the solvent, often quantified by its logP value, can influence the conformation of the lipase's active site and lid, thereby affecting its catalytic performance.

Catalyst recycling is a key consideration for the sustainability and economic viability of the DKR process. Immobilization of both the lipase and the metal catalyst allows for their easy separation from the reaction mixture and subsequent reuse. For instance, lipases can be immobilized on various solid supports, and heterogeneous metal catalysts can be employed to facilitate recycling. While specific recycling data for the DKR of 1-(4-bromophenyl)ethane-1,2-diol is not available, studies on similar systems have demonstrated the successful reuse of both biocatalyst and chemocatalyst over multiple cycles without significant loss of activity.

Regio- and Enantioselective Biocatalytic Oxidation of Diols

An alternative and effective biocatalytic route to this compound involves the regio- and enantioselective oxidation of the corresponding racemic diol. This process relies on a biocatalyst that preferentially oxidizes one enantiomer, leaving the other enantiomer in high enantiomeric excess.

Whole cells of the yeast Candida parapsilosis ATCC 7330 have been successfully employed for the kinetic resolution of racemic 1-(4-bromophenyl)ethane-1,2-diol. nih.gov This biocatalyst exhibits a preference for the oxidation of the secondary alcohol group and demonstrates enantioselectivity by preferentially oxidizing the (R)-enantiomer of the diol to the corresponding α-hydroxy ketone, 1-(4-bromophenyl)-2-hydroxyethanone. nih.gov This selective oxidation leaves the desired this compound unreacted and in high optical purity. nih.gov

The biotransformation is typically carried out in a biphasic system, such as isooctane (B107328) and water, at room temperature. nih.gov This method presents a "green" alternative for the preparation of the chiral diol, as it operates under mild conditions and avoids the need for protecting groups or harsh chemical reagents. nih.gov

The enzymatic system of Candida parapsilosis ATCC 7330 has been shown to be effective for the oxidation of a range of aromatic diols. The electronic nature of the substituents on the aromatic ring can influence the efficiency of the biotransformation. In the case of 1-(4-bromophenyl)ethane-1,2-diol, the presence of the electron-withdrawing bromine atom at the para position resulted in a conversion of 43.61% to the corresponding keto alcohol. nih.gov This reaction yielded the unreacted (S)-diol in 47.12% yield. nih.gov This demonstrates that the biocatalytic system can tolerate halogen substituents on the aromatic ring, making it a versatile tool for the synthesis of a variety of chiral aromatic diols.

Table 1: Biocatalytic Oxidation of 1-(4-Bromophenyl)ethane-1,2-diol using Candida parapsilosis ATCC 7330 nih.gov

| Substrate | Biocatalyst | Product | Conversion (%) | Yield of Keto Alcohol (%) | Yield of (S)-diol (%) |

| rac-1-(4-Bromophenyl)ethane-1,2-diol | Candida parapsilosis ATCC 7330 | 1-(4-Bromophenyl)-2-hydroxyethanone | 43.61 | 36.3 | 47.12 |

Asymmetric Catalytic Synthesis of this compound

Asymmetric catalysis provides the most elegant and atom-economical routes to enantiomerically enriched compounds. For the synthesis of this compound, several powerful catalytic strategies have been employed, including the Sharpless asymmetric dihydroxylation, methods involving chiral hypervalent iodine reagents, and transition metal-catalyzed reduction pathways.

Sharpless Asymmetric Dihydroxylation (AD) Protocols

The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of enantioselective synthesis, enabling the conversion of prochiral alkenes into chiral vicinal diols with high levels of stereoselectivity. wikipedia.org The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids, with a stoichiometric co-oxidant to regenerate the osmium catalyst. organic-chemistry.org

The commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain potassium osmate, the co-oxidant potassium ferricyanide, potassium carbonate, and a chiral ligand. wikipedia.org AD-mix-β contains the dihydroquinidine (B8771983) (DHQD)-based ligand (DHQD)₂PHAL, which typically yields (R,R)-diols, while AD-mix-α contains the dihydroquinine (DHQ)-based ligand (DHQ)₂PHAL, leading to (S,S)-diols. For the synthesis of this compound from 4-bromostyrene (B1200502), AD-mix-α would be the reagent of choice.

The stereochemical outcome of the Sharpless AD is primarily dictated by the choice of the chiral cinchona alkaloid ligand. The two most commonly used ligands are derivatives of dihydroquinidine (DHQD) and dihydroquinine (DHQ), which are considered pseudoenantiomers. nih.gov These ligands are linked to a phthalazine (B143731) (PHAL) core, creating a C₂-symmetric binding pocket that directs the osmium tetroxide to a specific face of the alkene. chem-station.com

For styrenic substrates, the aryl group is believed to engage in π-π stacking interactions with the aromatic core of the PHAL ligand within the catalyst's binding site, enhancing both reactivity and enantioselectivity. chem-station.com While the standard (DHQ)₂PHAL and (DHQD)₂PHAL ligands are highly effective for a broad range of olefins, research has explored the use of modified cinchona alkaloids to fine-tune the catalyst's performance for specific substrates, including those with electron-deficient aromatic rings. nih.govunits.it Modifications to the alkaloid structure can alter the steric and electronic properties of the catalytic pocket, leading to improved enantioselectivity. Additives such as methanesulfonamide (B31651) (MsNH₂) have also been shown to accelerate the catalytic cycle and improve the enantiomeric excess (ee) of the product diol. chem-station.com

The Sharpless AD has been successfully applied to a wide variety of substituted styrenes. The presence of an aryl group generally leads to high levels of enantioselectivity. For the synthesis of this compound, the starting material is 4-bromostyrene. Using the appropriate AD-mix allows for the direct and highly enantioselective synthesis of the target diol.

| Alkene | AD-mix | Product | Yield (%) | ee (%) |

| Styrene (B11656) | AD-mix-α | (S)-1-Phenylethane-1,2-diol | >95 | 97 |

| 4-Chlorostyrene | AD-mix-α | (S)-1-(4-Chlorophenyl)ethane-1,2-diol | 93 | 98 |

| 4-Bromostyrene | AD-mix-α | This compound | 94 | 98 |

| 4-Methylstyrene | AD-mix-α | (S)-1-(p-tolyl)ethane-1,2-diol | 95 | 96 |

Table 1: Representative results for the Sharpless Asymmetric Dihydroxylation of various substituted styrenes using AD-mix-α. Data is compiled from seminal works by Sharpless and coworkers.

Chiral Iodine(III) Catalysis for Enantioselective Vicinal Diacetoxylation and Subsequent Hydrolysis

An alternative to osmium-based methods is the use of chiral hypervalent iodine(III) catalysts. These metal-free systems can effect the enantioselective vicinal difunctionalization of alkenes. For the synthesis of chiral diols, this typically involves a two-step process: an initial enantioselective diacetoxylation of the alkene, followed by hydrolysis of the resulting diacetate.

Muñiz, Ishihara, and others have developed chiral iodine(III) catalysts that can promote the enantioselective diacetoxylation of styrene derivatives with high efficiency. The catalyst is often generated in situ from a chiral iodoarene precursor and a terminal oxidant like peracetic acid. The chirality is imparted by ligands attached to the iodoarene, which create an asymmetric environment around the iodine(III) center. The reaction of 4-bromostyrene with acetic acid in the presence of a chiral iodine(III) catalyst would yield (S)-1-(4-bromophenyl)ethane-1,2-diyl diacetate.

The subsequent step is the hydrolysis of the diacetate to the diol. This is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) or potassium carbonate in a protic solvent like methanol (B129727) or a mixture of water and an organic solvent. This hydrolysis step generally proceeds without affecting the stereochemistry at the newly formed chiral centers.

Reaction Scheme:

Enantioselective Diacetoxylation: 4-Bromostyrene + 2 CH₃COOH --(Chiral Iodine(III) Catalyst)--> (S)-1-(4-Bromophenyl)ethane-1,2-diyl diacetate

Hydrolysis: (S)-1-(4-Bromophenyl)ethane-1,2-diyl diacetate + 2 NaOH --(H₂O/MeOH)--> this compound + 2 CH₃COONa

Transition Metal-Catalyzed Asymmetric Hydrogenation and Reduction Pathways

Transition metal-catalyzed asymmetric hydrogenation or reduction of suitable prochiral precursors represents another powerful strategy for accessing chiral diols. For this compound, a relevant precursor is an α-hydroxy ketone, specifically 2-hydroxy-1-(4-bromophenyl)ethan-1-one. The asymmetric reduction of the ketone functionality would establish the second stereocenter.

A particularly sophisticated approach is Dynamic Kinetic Resolution (DKR). This method is applied to a racemic starting material and combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single product enantiomer.

In the context of synthesizing this compound, a DKR process could be applied to racemic 2-hydroxy-1-(4-bromophenyl)ethan-1-one. This process typically involves a dual-catalyst system:

A ruthenium complex to catalyze the racemization of the α-hydroxy ketone.

A lipase to selectively acylate one enantiomer of the alcohol.

Alternatively, a ruthenium complex with a chiral ligand can be used for the asymmetric transfer hydrogenation of the ketone group in the racemic α-hydroxy ketone. The ruthenium catalyst facilitates both the racemization of the chiral center bearing the hydroxyl group and the enantioselective reduction of the ketone. This process, often employing a Noyori-type catalyst, can generate the desired diol with high diastereo- and enantioselectivity. mdpi.com

For the synthesis of this compound, the precursor 2-hydroxy-1-(4-bromophenyl)ethan-1-one would be subjected to asymmetric transfer hydrogenation using a chiral ruthenium catalyst, such as one derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), in the presence of a hydrogen source like formic acid or isopropanol (B130326). The catalyst would selectively reduce the ketone in one enantiomer of the rapidly equilibrating α-hydroxy ketone, leading to the formation of the (S)-diol.

| Precursor | Catalyst System | Product | Yield (%) | ee (%) |

| Racemic 2-hydroxy-1-phenylethan-1-one | Ru-complex + Lipase | (S)-1-acetoxy-2-phenylethan-1-ol | >95 | >99 |

| Racemic α-hydroxy aryl ketones | [Ru(p-cymene)Cl₂]₂/DPPB + P. stutzeri lipase | (S)-α-acetoxy aryl ketones | Quantitative | >99 |

| Racemic α-alkyl-β-ketoaldehydes | (R,R)-Teth-TsDPEN-Ru(II) | anti-2-alkyl-1-phenylpropane-1,3-diols | 41-87 | >99 |

Table 2: Representative results for Ruthenium-catalyzed Dynamic Kinetic Resolution of α-hydroxy ketones and related compounds. This demonstrates the feasibility of the pathway for precursors to chiral diols. mdpi.comnih.gov

Ligand Architecture and Stereochemical Induction

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. nih.govencyclopedia.pub This reaction utilizes a chiral quinine (B1679958) ligand to direct the stereochemical outcome of the dihydroxylation of an alkene with osmium tetroxide. nih.govencyclopedia.pub The choice of ligand, either dihydroquinidine (DHQD) or dihydroquinine (DHQ), determines which face of the alkene is hydroxylated, leading to the desired enantiomer of the diol. wikipedia.org

For the synthesis of this compound, the precursor is 4-bromostyrene. The dihydroxylation of 4-bromostyrene using an osmium catalyst in the presence of a chiral ligand from the cinchona alkaloid family, such as a derivative of dihydroquinidine (DHQD), will preferentially yield the (S)-enantiomer. The bulky aromatic groups of the ligand create a chiral pocket around the osmium tetroxide catalyst. This steric environment favors the approach of the alkene from one specific face, thus inducing the formation of one enantiomer over the other.

The commercially available AD-mix-β, which contains the ligand (DHQD)₂PHAL, is typically used to produce (S)-diols. The phthalazine (PHAL) bridge in this ligand connects two dihydroquinidine units, creating a C₂-symmetric environment that effectively shields one face of the prochiral alkene from the oxidant. This results in high enantioselectivity for the desired this compound.

Chemoenzymatic and Hybrid Synthetic Strategies

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient synthetic routes. rug.nl For the synthesis of this compound, a chemoenzymatic approach could involve the enzymatic resolution of a racemic mixture of the diol or the asymmetric enzymatic reduction of a precursor ketone.

One potential chemoenzymatic strategy begins with the chemical synthesis of racemic 1-(4-bromophenyl)ethane-1,2-diol. This racemic mixture can then be subjected to enzymatic acylation using a lipase, such as Candida antarctica lipase B (CALB), in the presence of an acyl donor. The enzyme will selectively acylate one enantiomer, typically the (R)-enantiomer, leaving the desired this compound unreacted. The acylated (R)-enantiomer can then be easily separated from the unreacted (S)-diol by chromatography.

Alternatively, a hybrid approach could involve the microbial oxidation of a related diol to produce a hydroxy ketone, which can then be stereoselectively reduced. researchgate.netnih.gov While not directly applied to this compound in the provided context, this methodology highlights the potential for combining microbial and chemical steps to achieve high enantiopurity.

Diastereoselective Reduction Strategies for Precursor Compounds

The diastereoselective reduction of α-hydroxy ketones is a common strategy for the synthesis of 1,2-diols. The precursor for this compound in this approach is 2-hydroxy-1-(4-bromophenyl)ethan-1-one. The stereochemical outcome of the reduction is influenced by the reducing agent and the reaction conditions.

Lithium Aluminum Hydride (LAH) Reductions with Stereoretention

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing ketones to alcohols. The diastereoselectivity of the reduction of α-hydroxy ketones with LAH is often governed by Cram's rule or the Felkin-Anh model, which predict the stereochemical outcome based on the steric and electronic properties of the substituents on the adjacent chiral center.

In the case of 2-hydroxy-1-(4-bromophenyl)ethan-1-one, the hydride delivery from LAH can be directed by chelation control. The lithium ion can coordinate to both the carbonyl oxygen and the hydroxyl oxygen, forming a rigid five-membered ring. This conformation locks the molecule in a specific orientation, forcing the hydride to attack from the less hindered face of the carbonyl group. This chelation-controlled reduction typically leads to the syn-diol. To obtain the desired this compound, which corresponds to the anti-diol if starting from a chiral precursor, non-chelating conditions or a different reducing agent might be necessary.

Zinc Borohydride (B1222165) Reductions and Selectivity

Zinc borohydride (Zn(BH₄)₂) is another reducing agent that can exhibit different selectivity compared to LAH. The diastereoselectivity of reductions with zinc borohydride is also influenced by chelation. Zinc is a Lewis acid that can coordinate with the carbonyl and hydroxyl groups of the α-hydroxy ketone.

The nature of the solvent and the presence of other additives can influence the degree of chelation and thus the stereochemical outcome. In non-chelating solvents, the reduction may proceed through a Felkin-Anh model, where the largest substituent is positioned anti-periplanar to the incoming nucleophile, leading to a different diastereomer compared to the chelation-controlled pathway. By carefully selecting the reaction conditions, it is possible to control the diastereoselectivity of the reduction of 2-hydroxy-1-(4-bromophenyl)ethan-1-one to favor the formation of the desired (S,S) or (S,R) diastereomer, which upon resolution or if starting from an enantiopure precursor, would yield this compound.

Interactive Data Table: Comparison of Synthetic Methodologies

| Methodology | Precursor | Key Reagents/Catalysts | Stereocontrol Element | Typical Outcome |

| Sharpless Asymmetric Dihydroxylation | 4-Bromostyrene | OsO₄, (DHQD)₂PHAL (AD-mix-β) | Chiral Ligand | High enantioselectivity for (S)-diol |

| Chemoenzymatic Resolution | Racemic 1-(4-bromophenyl)ethane-1,2-diol | Lipase (e.g., CALB), Acyl donor | Enzyme Selectivity | Separation of (S)- and (R)-enantiomers |

| Diastereoselective Reduction (Chelation) | 2-Hydroxy-1-(4-bromophenyl)ethan-1-one | LiAlH₄ or Zn(BH₄)₂ | Metal Chelation | Favors syn-diol |

| Diastereoselective Reduction (Non-chelation) | 2-Hydroxy-1-(4-bromophenyl)ethan-1-one | Zn(BH₄)₂ in non-polar solvent | Steric Hindrance (Felkin-Anh) | Favors anti-diol |

Advanced Spectroscopic and Stereochemical Characterization

Absolute Stereochemical Determination Methodologies for Chiral 1,2-Diols

The determination of the absolute stereochemistry of chiral 1,2-diols like (S)-1-(4-Bromophenyl)ethane-1,2-diol is a complex task that often requires sophisticated analytical methods. These methodologies are designed to differentiate between the two non-superimposable mirror images (enantiomers) of the molecule.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. scispace.com The resulting ECD spectrum is highly sensitive to the molecule's stereochemistry and conformation. For chiral 1,2-diols, the spatial arrangement of the hydroxyl groups and the phenyl chromophore dictates the sign and intensity of the Cotton effects in the ECD spectrum.

Theoretical calculations, often employing time-dependent density functional theory (TDDFT), are used to predict the ECD spectra for both possible enantiomers (R and S). acs.org By comparing the experimentally measured ECD spectrum of a sample with the calculated spectra, the absolute configuration can be confidently assigned. researchgate.netnih.gov The agreement between the experimental and one of the calculated spectra provides definitive proof of the absolute stereochemistry. dtu.dk

Key Features of ECD Analysis for 1,2-Diols:

| Feature | Description |

| Sensitivity | Highly sensitive to the spatial orientation of chromophores and chiral centers. |

| Non-destructive | The sample can be recovered after analysis. |

| Requirement | The molecule must contain a chromophore that absorbs UV-Vis light. |

| Methodology | Comparison of experimental spectra with quantum chemical calculations. acs.org |

In cases where the inherent chiroptical response of a 1,2-diol is weak, derivatization with a chiral or achiral reagent can be employed to amplify the ECD signal. A notable strategy involves the in situ reaction of the diol with a diarylborinic acid, such as dinaphthylborinic acid. proquest.com This reaction forms a cyclic boronate ester, which locks the diol into a more rigid conformation.

The two aryl groups of the borinic acid are forced into a helical arrangement, the chirality of which is dictated by the absolute configuration of the diol. This induced helicity results in a strong and predictable exciton-coupled ECD spectrum. proquest.com The sign of the observed Cotton effect can be directly correlated to the absolute stereochemistry of the 1,2-diol, providing a rapid and sensitive method for its determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical elucidation of organic molecules. researcher.life While standard NMR techniques can confirm the connectivity of atoms, more advanced methods are required to determine the absolute configuration and enantiomeric purity of chiral compounds like this compound. core.ac.uk

A widely used NMR-based method for determining the absolute configuration of chiral alcohols and diols is the modified Mosher's method. researchgate.netusm.edu This technique involves the derivatization of the diol with an enantiomerically pure chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). acs.org This reaction produces a mixture of diastereomeric esters.

By comparing the ¹H NMR spectra of the two diastereomeric derivatives, the chemical shift differences (Δδ = δS - δR) for the protons near the chiral center can be analyzed. researchgate.net A consistent pattern of positive and negative Δδ values on either side of the stereogenic center allows for the unambiguous assignment of the absolute configuration. acs.orgresearchgate.net Advanced 2D NMR techniques like COSY, HSQC, HMBC, and NOESY can further aid in the complete assignment of all proton and carbon signals and provide through-space correlation information to confirm stereochemical assignments. numberanalytics.comipb.pt

Typical Δδ (δS - δR) Distribution for Mosher's Method:

| Protons on one side of the chiral center | Protons on the other side of the chiral center |

| Negative Δδ values | Positive Δδ values |

This table illustrates a generalized trend. The actual distribution depends on the specific conformation of the Mosher esters.

To determine the enantiomeric excess (ee) of a chiral diol sample, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are utilized in NMR spectroscopy. wikipedia.org These reagents interact with the enantiomers of the diol to form diastereomeric complexes or adducts that are distinguishable in the NMR spectrum. scispace.com

Chiral boric acids have emerged as effective CDAs for diols, as they readily form stable cyclic boronate esters. rsc.orgnih.gov This derivatization can lead to significant chemical shift non-equivalence (ΔΔδ) between the signals of the two diastereomers, allowing for their accurate integration. scispace.comrsc.org The ratio of the integrals of the corresponding signals directly reflects the enantiomeric ratio of the diol in the sample. nih.govnih.gov

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are fundamental for the separation and quantification of enantiomers, thereby enabling the assessment of enantiomeric purity. researchgate.netacs.orgresearchgate.net Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most common and reliable methods for separating enantiomers. nih.govmdpi.com This is typically achieved by using a chiral stationary phase (CSP) that interacts diastereoselectively with the two enantiomers. sigmaaldrich.com For diols, polysaccharide-based CSPs are often effective. The differential interaction leads to different retention times for the (S) and (R) enantiomers, allowing for their baseline separation and quantification. researchgate.nettsijournals.com

Gas Chromatography (GC) on a chiral stationary phase can also be used for the enantiomeric separation of volatile diols. chromatographyonline.comchromatographyonline.com Often, derivatization of the hydroxyl groups is necessary to increase the volatility and improve the chromatographic behavior of the diol. nih.govresearchgate.net Cyclodextrin-based chiral stationary phases are commonly used for the GC separation of a wide range of chiral compounds. gcms.cz

Comparison of Chromatographic Methods for Enantiomeric Purity:

| Method | Stationary Phase | Derivatization | Key Advantages |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Often not required | Broad applicability, high accuracy, and preparative capabilities. mdpi.com |

| Chiral GC | Chiral Stationary Phase (e.g., cyclodextrin-based) | Often required to increase volatility | High resolution, speed, and sensitivity for volatile compounds. chromatographyonline.com |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for the separation of enantiomers and the subsequent determination of enantiomeric excess (ee) in a sample. uma.esheraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

For the analysis of this compound, a common approach involves the use of polysaccharide-based chiral columns, such as those with amylose (B160209) or cellulose (B213188) derivatives coated on a silica (B1680970) support. These columns, like the Chiralpak AD series, are effective in resolving the enantiomers of aryl-substituted diols.

Research Findings: In typical analyses, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) (iPrOH) is used. rsc.org The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The specific conditions, including the exact ratio of the mobile phase components and the flow rate, are optimized to achieve baseline separation of the two enantiomer peaks. sigmaaldrich.com

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. For a sample of this compound, the major peak will correspond to the (S)-enantiomer, while the minor peak corresponds to the (R)-enantiomer.

The following table details representative experimental conditions for determining the enantiomeric excess of compounds structurally related to this compound, demonstrating a common analytical setup. rsc.org

Table 1: Representative Chiral HPLC Parameters for Enantiomeric Excess (ee) Determination

| Parameter | Value |

|---|---|

| Column | Chiralpak AD |

| Mobile Phase | Hexanes:Isopropanol (98:2) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (t R ) - Major Peak | 22.6 min |

| Retention Time (t R ) - Minor Peak | 16.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Beyond Basic Metrics

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is employed to confirm the identity, molecular weight, and purity of this compound.

In a typical GC-MS analysis, the sample is first vaporized and separated based on its volatility and interaction with the stationary phase of the GC column. oiv.int As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

Research Findings: The mass spectrum of this compound provides crucial structural information. The molecular ion peak ([M]⁺) would confirm the molecular weight of 217.06 g/mol . A key feature would be the isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 216 and 218 for the molecular ion.

The fragmentation pattern is highly predictable and provides confirmatory structural evidence. miamioh.edu Key fragmentation pathways for vicinal diols often involve cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons (α-cleavage). nih.gov

Expected fragmentation includes:

Benzylic Cleavage: The most significant fragmentation would be the cleavage between C1 and C2 of the ethane (B1197151) chain. This results in a stable, resonance-stabilized bromophenyl-hydroxymethyl cation.

Loss of Water: Dehydration can occur, leading to a fragment ion corresponding to [M-H₂O]⁺.

Aromatic Fragments: Fragmentation can also yield ions corresponding to the bromophenyl group itself.

The following table outlines the predicted significant ions in the electron ionization mass spectrum of 1-(4-Bromophenyl)ethane-1,2-diol (B1279177).

Table 2: Predicted Mass Spectrometry Fragmentation for 1-(4-Bromophenyl)ethane-1,2-diol

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment |

|---|---|---|

| 216/218 | Molecular Ion [M]⁺ | [C₈H₉BrO₂]⁺ |

| 198/200 | Loss of H₂O [M-H₂O]⁺ | [C₈H₇BrO]⁺ |

| 185/187 | Benzylic cleavage [M-CH₂OH]⁺ | [C₇H₆BrO]⁺ |

| 155/157 | Bromophenyl cation | [C₆H₄Br]⁺ |

| 107 | Loss of Br from benzylic fragment | [C₇H₆O]⁺ |

Computational and Theoretical Investigations of S 1 4 Bromophenyl Ethane 1,2 Diol

Molecular Mechanics (MMFF94, MM2) and Force Field Simulations

Molecular Mechanics (MM) offers a computationally less expensive alternative to quantum mechanical methods for studying large systems and for performing molecular dynamics simulations. nih.gov MM methods use classical physics-based potential energy functions, known as force fields, to calculate the energy of a molecule as a function of its geometry. nih.gov Force fields like MMFF94 (Merck Molecular Force Field 94) and MM2 are parameterized to reproduce experimental and high-level computational data for a wide range of molecules. nih.govresearchgate.net

These simulations are valuable for exploring the conformational space of (S)-1-(4-Bromophenyl)ethane-1,2-diol, identifying low-energy conformers, and understanding its dynamic behavior over time. The force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). researchgate.net

The conformation of this compound is governed by a balance of steric and electronic effects from its substituents.

Steric Effects: The 4-bromophenyl group is sterically demanding. Molecular mechanics simulations can quantify the steric hindrance it imposes, which influences the preferred rotational position (torsional angle) of the phenyl ring relative to the ethane-1,2-diol backbone. The bulky nature of the ring favors conformations that minimize clashes with the hydroxyl groups.

Electronic Effects: The bromine atom is an electron-withdrawing group, which influences the charge distribution across the aromatic ring and the rest of the molecule. unilag.edu.ng This electronic perturbation affects intramolecular interactions, such as the strength of the hydrogen bond between the hydroxyl groups, and can subtly alter bond lengths and angles, thereby influencing conformational preferences.

The two hydroxyl groups in this compound can form an intramolecular hydrogen bond, where one hydroxyl group acts as a donor and the other as an acceptor. researchgate.net This interaction is a dominant factor in determining the molecule's preferred conformation, particularly the dihedral angle along the C1-C2 bond. nih.govmdpi.com

Force field simulations can analyze the strength and geometry of this hydrogen bond in different conformers. The presence of a stable hydrogen bond typically leads to a gauche conformation of the diol backbone, as this arrangement brings the hydroxyl groups into close proximity. researchgate.net The analysis of non-bonded interaction terms in the force field allows for the quantification of the energy contribution from this hydrogen bond.

| Conformer | H-Bond Donor-Acceptor Distance (Å) | H-Bond Energy (kcal/mol, est.) | Primary Non-bonded Interaction |

|---|---|---|---|

| Gauche | 1.8 - 2.2 | -2.0 to -4.0 | O-H···O hydrogen bond |

| Anti | > 4.0 | N/A | van der Waals repulsion (O/O) |

Mechanistic Pathways of Reactions Involving this compound

Computational methods are essential for investigating the mechanisms of chemical reactions. For a 1,2-diol like this compound, a potential reaction is enzyme-catalyzed dehydration. For instance, the mechanism of dehydration catalyzed by radical S-adenosyl-l-methionine (SAM) enzymes can be computationally modeled. nih.gov

Such a mechanism is proposed to proceed through the following key steps:

Hydrogen Atom Abstraction: The reaction is initiated by a 5'-deoxyadenosyl radical, which abstracts a hydrogen atom from one of the hydroxyl-bearing carbons (C1 or C2). nih.gov

Radical Intermediate Formation: This abstraction generates a substrate radical.

Hydroxyl Group Elimination: The resulting intermediate can then undergo elimination of a hydroxyl group. One proposed pathway involves the formation of a ketyl radical, followed by β-elimination of the adjacent hydroxyl group. nih.gov

Product Formation: Subsequent electron and proton transfer steps lead to the final dehydrated product.

Computational Modeling of Catalytic Cycles (e.g., Deoxydehydration)

There is no specific information available in the search results regarding the computational modeling of catalytic cycles, such as deoxydehydration, for this compound. While computational methods are frequently used to model such catalytic processes for other diols, providing insights into reaction pathways and catalyst behavior, dedicated studies on this specific brominated diol were not found.

Applications of S 1 4 Bromophenyl Ethane 1,2 Diol in Complex Organic Synthesis

Chiral Building Block in the Synthesis of Advanced Organic Molecules

The utility of (S)-1-(4-Bromophenyl)ethane-1,2-diol as a chiral building block is a cornerstone of its application in asymmetric synthesis. nih.govresearchgate.net Chiral building blocks are essential intermediates in the synthesis of natural products and pharmaceuticals, as biological targets are overwhelmingly chiral, necessitating strict stereochemical matching for efficacy. The synthesis of homochiral compounds from achiral starting materials often employs chiral metal catalysts, and this compound serves as a key component in creating these complex chiral molecules. nih.govresearchgate.net

This compound is an effective precursor for stereoselective carbon-carbon bond formations. These reactions are fundamental in organic synthesis for constructing the carbon skeletons of complex molecules with high levels of stereocontrol. The diol functionality can be transformed into various reactive intermediates that subsequently participate in bond-forming reactions, with the existing stereocenter directing the stereochemical outcome of the newly formed bonds.

For instance, derivatives of the diol can be employed in reactions such as Pd-catalyzed arylations, where the stereochemistry of the starting material influences the configuration of the product. Highly stereoselective reactions using organozinc reagents derived from related chiral structures have been shown to proceed in good to high yields with excellent stereoselectivity. researchgate.net

The diol scaffold of this compound is also instrumental in the construction of more complex cyclic systems, including spirocycles and heterocycles. mdpi.comorganic-chemistry.orgnih.gov

Spirocyclic Systems: Spiro compounds, which contain two rings connected by a single common atom, are found in numerous natural products with significant biological activities. mdpi.comnih.gov The synthesis of these three-dimensional structures often requires precise stereochemical control. researchgate.net The chiral diol can be elaborated into intermediates that undergo cyclization reactions to form spirocyclic frameworks. For example, a common strategy involves converting the diol to a suitable precursor that can then undergo an intramolecular reaction to form the spirocyclic system. The inherent chirality of the diol is transferred to the final spirocyclic product, ensuring an enantiomerically enriched compound.

Heterocyclic Systems: Heterocyclic compounds are integral to medicinal chemistry and materials science. nih.gov The diol can serve as a starting material for the synthesis of various heterocycles. organic-chemistry.orgnih.gov For example, the hydroxyl groups can be converted into other functional groups, such as amines or thiols, which can then participate in cyclization reactions to form nitrogen-, oxygen-, or sulfur-containing heterocyclic rings. organic-chemistry.orgnih.govorganic-chemistry.org The stereocenter in the diol can influence the stereochemistry of the resulting heterocyclic ring, leading to the formation of specific diastereomers.

| Application | Key Transformation | Resulting Structure | Significance |

| Chiral Building Block | Asymmetric Synthesis | Advanced Organic Molecules | Access to enantiomerically pure pharmaceuticals and natural products. nih.govresearchgate.net |

| Stereoselective C-C Bond Formation | Pd-catalyzed Arylation | Complex Carbon Skeletons | High stereocontrol in the formation of new carbon-carbon bonds. researchgate.net |

| Spirocyclic Synthesis | Intramolecular Cyclization | Spiro Compounds | Synthesis of biologically active, three-dimensional molecules. mdpi.comnih.govresearchgate.net |

| Heterocyclic Synthesis | Functional Group Transformation and Cyclization | N, O, S-Heterocycles | Access to key structural motifs in medicinal and materials chemistry. organic-chemistry.orgnih.gov |

Ligand Precursor and Chiral Auxiliary in Asymmetric Catalysis

Beyond its role as a structural component, this compound is a valuable precursor for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. wikipedia.orgresearchgate.netrsc.org Asymmetric catalysis is a powerful tool for preparing enantiomerically pure compounds, and the design of effective chiral ligands is central to its success. nih.govnih.gov

The diol functionality of this compound provides a versatile platform for the synthesis of a wide range of chiral ligands. nih.govchemrxiv.org The hydroxyl groups can be readily modified to introduce phosphorus, nitrogen, or other coordinating atoms, leading to the formation of bidentate or multidentate ligands. nih.gov The chiral backbone of the diol ensures that the resulting ligand is enantiomerically pure, which is crucial for achieving high enantioselectivity in catalytic reactions.

The development of new chiral ligands is an ongoing area of research, with a focus on creating ligands that are not only highly effective but also easily tunable to suit different reactions and substrates. chemrxiv.org The modular nature of synthesizing ligands from diol scaffolds allows for the systematic variation of steric and electronic properties, facilitating the optimization of catalyst performance.

Chiral diols and their derivatives have proven to be effective catalysts and ligands in a variety of asymmetric transformations, including allylboration reactions. nih.govrsc.orgnih.govresearchgate.net Asymmetric allylboration is a valuable method for the synthesis of chiral homoallylic alcohols and amines, which are important building blocks in organic synthesis. nih.gov

In these reactions, a chiral diol can act as a catalyst to control the enantioselectivity of the addition of an allylboron reagent to a carbonyl or imine group. nih.govnih.gov The diol coordinates to the boron center, creating a chiral environment that directs the allyl group to one face of the electrophile. Studies with BINOL-derived diols have shown that these catalysts can achieve high yields and excellent enantiomeric ratios in the allylboration of both ketones and imines. nih.govresearchgate.net

A more recent application of chiral diols like this compound is their incorporation into chiral porous organic frameworks (POFs). mdpi.comrsc.org POFs are a class of porous materials with high surface areas and tunable pore sizes, making them attractive for applications in catalysis, separation, and sensing. rsc.org

By using a chiral building block such as this compound in the synthesis of a POF, it is possible to create a material with a chiral internal environment. mdpi.com These chiral POFs can be used as heterogeneous catalysts for asymmetric reactions, offering the advantages of easy separation and recyclability of the catalyst. The incorporation of chiral diol motifs into the framework can also be used for enantioselective separation and sensing applications. nih.govrsc.orgnih.gov

| Application | Role of Diol | Example Transformation | Significance |

| Ligand Synthesis | Precursor | Formation of Chiral Phosphine (B1218219) Ligands | Creation of tunable ligands for a wide range of asymmetric reactions. nih.govchemrxiv.org |

| Asymmetric Catalysis | Catalyst/Ligand | Asymmetric Allylboration | Enantioselective synthesis of valuable chiral building blocks. nih.govnih.govresearchgate.net |

| Porous Materials | Chiral Building Block | Synthesis of Chiral POFs | Development of recyclable heterogeneous catalysts and materials for enantioselective applications. mdpi.comrsc.org |

Functional Group Transformations and Derivatization Strategies

Oxidation Reactions to Keto-Alcohols and Diketones

The vicinal diol moiety of this compound can be selectively oxidized to yield valuable keto-alcohols and, under more forcing conditions, diketones. The chemoselective oxidation of one hydroxyl group in the presence of another is a significant challenge in organic synthesis. For 1,2-diols, oxidation typically yields α-hydroxy ketones, which are important structural motifs in many natural products and pharmaceutical agents.

The selective oxidation of the secondary benzylic alcohol is generally favored due to the stability of the resulting α-keto group conjugated with the aromatic ring. Various modern oxidation methods can be employed to achieve this transformation with high selectivity, minimizing overoxidation or oxidative cleavage of the carbon-carbon bond.

Table 1: Representative Oxidation Reactions of Vicinal Diols

| Oxidant/Catalyst System | Product Type | Comments |

|---|---|---|

| Mild Oxidants (e.g., PCC, PDC) | α-Hydroxy Ketone | Good selectivity for the secondary alcohol. |

| Stronger Oxidants (e.g., Jones reagent) | Potential for C-C bond cleavage or overoxidation | Reaction conditions must be carefully controlled. |

| Catalytic Systems (e.g., TEMPO/NaOCl) | α-Hydroxy Ketone | Offers high selectivity under mild conditions. |

Further oxidation of the resulting α-hydroxy ketone, such as 2-hydroxy-1-(4-bromophenyl)ethan-1-one, can produce the corresponding 1,2-diketone, 1-(4-bromophenyl)ethane-1,2-dione. This requires more vigorous oxidizing agents, as the second oxidation step is often more difficult. Reagents like ruthenium tetroxide (RuO₄), often generated catalytically, are powerful enough to oxidize both primary and secondary alcohols, and can convert internal vicinal diols to 1,2-diketones.

Reductive Transformations to Corresponding Alcohols

The hydroxyl groups of this compound can undergo reductive transformations. A key reaction in this category is hydrogenolysis, particularly of the benzylic hydroxyl group. Catalytic hydrogenolysis is a common method for removing benzylic oxygen-containing functional groups. Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas, the secondary hydroxyl group can be cleaved to afford the corresponding alcohol, 1-(4-bromophenyl)ethanol, or even fully reduced to the ethylbenzene (B125841) derivative under harsher conditions.

Enzymatic reductions also offer a highly selective route. While typically used for the reduction of ketones to alcohols, alcohol dehydrogenases (ADHs) can be employed in the reverse reaction or in stereoselective transformations of related diketones to access specific diol stereoisomers. mdpi.com For instance, the enzymatic reduction of a 1,4-diaryl-1,4-dione can yield the corresponding diol with high diastereomeric and enantiomeric excess. mdpi.com

Table 2: Potential Reductive Transformations

| Reagent/Catalyst | Transformation | Product |

|---|---|---|

| H₂ / Pd-C | Catalytic Hydrogenolysis | 1-(4-Bromophenyl)ethanol or 1-bromo-4-ethylbenzene |

| LiAlH₄ / Lewis Acid | Reductive Cleavage | 1-(4-Bromophenyl)ethanol |

Nucleophilic Substitution at the Bromine Atom

The bromine atom on the phenyl ring is a site for nucleophilic aromatic substitution (SNAr), a key reaction for forming new carbon-carbon or carbon-heteroatom bonds. However, SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgnih.gov

Since this compound lacks such activating groups, classical SNAr reactions are challenging. Instead, transition-metal-catalyzed cross-coupling reactions are the preferred method for substitution at the bromine atom. Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings allow for the formation of C-C, C-alkenyl, and C-N bonds, respectively, under relatively mild conditions. These methods significantly broaden the synthetic utility of the bromo-aryl moiety.

Esterification and Protection of Hydroxyl Groups (e.g., Diacetates, Dioxolanes)

The two hydroxyl groups of the diol can be readily derivatized through esterification or protected to prevent unwanted reactions in subsequent synthetic steps.

Esterification: The reaction of the diol with an acid anhydride (B1165640), such as acetic anhydride, in the presence of a base like pyridine (B92270) or a catalyst like DMAP (4-dimethylaminopyridine), yields the corresponding diacetate ester. libretexts.orgorganic-chemistry.org This reaction is typically high-yielding and proceeds under mild conditions. organic-chemistry.org The primary and secondary hydroxyls may exhibit different reaction rates, potentially allowing for selective mono-acetylation under carefully controlled conditions.

Protection as Dioxolanes: Vicinal diols are commonly protected by converting them into cyclic acetals or ketals. wikipedia.org Reacting this compound with a ketone (e.g., acetone) or an aldehyde (e.g., benzaldehyde) in the presence of an acid catalyst (like p-toluenesulfonic acid) forms a 1,3-dioxolane (B20135) ring. organic-chemistry.org This five-membered ring structure is stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents, but can be easily cleaved by acid-catalyzed hydrolysis to regenerate the diol. organic-chemistry.orgorganic-chemistry.org

Table 3: Common Protection and Derivatization Strategies

| Reagent(s) | Functional Group Formed | Purpose |

|---|---|---|

| Acetic Anhydride, Pyridine | Diacetate Ester | Derivatization, protection |

| Acetone, H⁺ catalyst | Acetonide (a Dioxolane) | Protection of the diol |

Deoxydehydration to Styrene (B11656) Derivatives

Deoxydehydration (DODH) is a powerful transformation that converts a vicinal diol into an alkene. nih.gov This reaction effectively removes both hydroxyl groups and forms a carbon-carbon double bond, providing a direct route from this compound to 4-bromostyrene (B1200502). The process requires a catalyst and a stoichiometric reductant to abstract an oxygen atom.

High-valent oxo-complexes of early transition metals, particularly rhenium, are highly effective catalysts for DODH. nih.govresearchgate.net Methyltrioxorhenium (MTO, CH₃ReO₃) is a commonly used catalyst for this transformation. The reaction also requires a reductant, such as a phosphine or a secondary alcohol. nih.govresearchgate.net

The generally accepted mechanism for rhenium-catalyzed DODH involves several key steps: researchgate.netrsc.orgdtu.dk

Reduction of the Catalyst: The high-valent Re(VII) catalyst is first reduced to a lower oxidation state, typically Re(V), by the sacrificial reductant.

Condensation with the Diol: The vicinal diol condenses with the reduced Re(V) species to form a five-membered rhenium(V)-diolate cyclic intermediate.

Olefin Extrusion: The rhenium(V)-diolate undergoes a transformation, often described as an oxidative extrusion, to release the alkene product (4-bromostyrene). This step regenerates the high-valent Re(VII) catalyst, which can then re-enter the catalytic cycle.

Substrate Scope and Functional Group Tolerance in DODH

The deoxydehydration (DODH) reaction, a process that converts vicinal diols into olefins, has been explored with a variety of substrates to determine its scope and limitations. The reaction's tolerance to different functional groups is a critical aspect of its synthetic utility. Research has often utilized styrenediol (1-phenyl-1,2-ethanediol) and its derivatives as model substrates to probe these factors. rsc.org

The catalytic DODH of this compound serves as a key example of the reaction's compatibility with halogenated aromatic compounds. Studies using pyridinium (B92312) perrhenate (B82622) salts as catalysts have demonstrated high conversion and yield for this substrate, indicating that the bromo substituent is well-tolerated under these reaction conditions. rsc.org

The substrate scope of the DODH reaction extends to various substituted styrenediols, showcasing the influence of electronic effects on the reaction's efficiency. For instance, substrates with electron-donating groups, such as a methoxy (B1213986) group at the para position, have been shown to proceed to the corresponding styrene derivative, although yields may be moderate. rsc.org Conversely, substrates bearing strong electron-withdrawing groups, like a nitro group, have also been successfully converted, albeit with lower yields, highlighting the broad applicability of the reaction. rsc.org The reaction is not limited to simple aromatic diols; more complex structures, such as 1-(2-Naphthyl)-1,2-ethanediol, also undergo deoxydehydration in excellent yields. rsc.org

The following table summarizes the results from various studies on the deoxydehydration of styrenediol and its derivatives, including this compound, providing a comparative overview of the substrate scope.

Deoxydehydration of Substituted Styrenediols

| Substrate | Product | Catalyst | Reductant | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

| 1-Phenyl-1,2-ethanediol | Styrene | 2,6-Dimethylpyridinium perrhenate | PPh₃ | 80 | 16 | >99 | >99 |

| 1-(4-Methoxyphenyl)-1,2-ethanediol | 4-Methoxystyrene | 2,6-Dimethylpyridinium perrhenate | PPh₃ | 80 | 16 | 80 | 50 |

| This compound | 4-Bromostyrene | 2,6-Dimethylpyridinium perrhenate | PPh₃ | 80 | 16 | >99 | >99 |

| 1-(4-Nitrophenyl)-1,2-ethanediol | 4-Nitrostyrene | 2,6-Dimethylpyridinium perrhenate | PPh₃ | 80 | 16 | 55 | 22 |

| 1-(2-Naphthyl)-1,2-ethanediol | 2-Vinylnaphthalene | 2,6-Dimethylpyridinium perrhenate | PPh₃ | 80 | 16 | >99 | >99 |

Data sourced from Jentoft, F. C. (2022). rsc.org

The high yields achieved with substrates like 1-(4-Bromophenyl)-1,2-ethanediol and 1-(2-Naphthyl)-1,2-ethanediol underscore the robustness of the DODH reaction for aromatic diols. rsc.org The tolerance of the bromo functionality is particularly significant, as it provides a handle for further synthetic transformations, such as cross-coupling reactions. The successful conversion of a range of substituted styrenediols demonstrates that the catalytic system is largely unaffected by the electronic nature of the substituent on the phenyl ring, making it a versatile tool in organic synthesis.

Structure Reactivity Relationships and Analog Design

Impact of Aromatic Ring Substituents on Reactivity and Stereoselectivity

The presence and position of substituents on the phenyl ring of (S)-1-(4-Bromophenyl)ethane-1,2-diol are critical determinants of its reactivity and the stereochemical outcome of its reactions. The bromine atom, in particular, exerts a complex influence through both its position and its electronic nature.

Positional Isomerism (e.g., ortho vs. para bromo)

The location of the bromine atom on the aromatic ring—whether at the ortho (2-position) or para (4-position)—significantly alters the molecule's conformational preferences and, consequently, its chemical reactivity. In the case of the para isomer, this compound, the bromine atom is distant from the ethane-1,2-diol side chain, meaning its influence is primarily electronic.

In contrast, an ortho-bromo isomer can adopt specific chiral conformations to facilitate intramolecular interactions, such as a hydrogen bond between the benzylic hydroxyl group and the adjacent bromine atom. researchgate.netrsc.org This interaction can lock the side chain into a more rigid orientation compared to the para isomer, where such an interaction is impossible. This conformational rigidity in the ortho isomer can directly impact stereoselectivity in reactions. For instance, when the diol acts as a nucleophile or as a chiral ligand, the fixed orientation of the side chain can create a more defined chiral environment, leading to higher stereoselectivity by favoring reactant approach from one face over the other. Conversely, the lack of this intramolecular interaction in the para isomer allows for greater conformational flexibility, which may result in lower stereoselectivity under identical reaction conditions.

Electronic Effects (e.g., electron-donating vs. electron-withdrawing groups)

The bromine atom at the para position functions as an electron-withdrawing group (EWG) through induction, while also acting as a weak electron-donating group (EDG) through resonance. The net effect is deactivation of the aromatic ring toward electrophilic substitution, but more importantly, it influences the reactivity of the benzylic C1 carbon of the diol side chain.

The reactivity of the benzylic hydroxyl group is sensitive to the electronic nature of the para substituent. Electron-donating groups increase electron density at the benzylic position, stabilizing a developing positive charge in a transition state, thus accelerating reactions like oxidation. Conversely, electron-withdrawing groups destabilize such a transition state, slowing the reaction. A kinetic study on the oxidation of various para-substituted benzyl (B1604629) alcohols provides a clear illustration of this principle, with reactivity directly correlating to the electronic nature of the substituent. orientjchem.org

The observed order of reactivity is: p-OCH₃ > p-CH₃ > -H > p-Cl > p-Br > p-NO₂

This trend highlights that the bromo-substituted compound is less reactive than benzyl alcohol itself but more reactive than the nitro-substituted analogue.

Table 1: Relative Reaction Rates for the Oxidation of para-Substituted Benzyl Alcohols

Interactive Data Table

| Substituent (at para position) | Electronic Effect | Relative Rate Constant (k_rel) |

| -OCH₃ | Strong Electron-Donating | 15.8 |

| -CH₃ | Electron-Donating | 2.1 |

| -H | Neutral | 1.0 |

| -Cl | Electron-Withdrawing | 0.45 |

| -Br | Electron-Withdrawing | 0.38 |

| -NO₂ | Strong Electron-Withdrawing | 0.11 |

Data derived from kinetic studies on the oxidation of substituted benzyl alcohols, analogous to the C1 position of the target diol. orientjchem.orgresearchgate.net

Stereochemical Purity and its Influence on Subsequent Reactions

This compound is a chiral molecule, and its stereochemical purity, often expressed as enantiomeric excess (ee), is of paramount importance for its application in asymmetric synthesis. Enantiopure chiral diols are highly valuable as precursors, chiral auxiliaries, and ligands for generating new stereocenters with high fidelity. nih.govnih.govmdpi.com

When used as a chiral starting material, the high enantiomeric purity of the (S)-diol is directly transferred to the product. For example, in a reaction where the diol is converted into a pharmaceutical intermediate, starting with the (S)-diol of >99% ee ensures that the resulting product will also have a correspondingly high enantiomeric purity. researchgate.net If the starting material were a racemic mixture (a 50:50 mix of S and R enantiomers), the reaction would produce a racemic mixture of products, necessitating costly and often difficult chiral separation.

Furthermore, when employed as a chiral ligand in metal-catalyzed reactions or as an organocatalyst, the diol's enantiopurity creates a well-defined chiral environment around the catalytic center. mdpi.com This chiral pocket or coordination sphere forces the substrate to approach in a specific orientation, leading to the preferential formation of one product enantiomer over the other. The level of enantioselectivity achieved in the final product is directly dependent on the enantiomeric purity of the diol catalyst. Therefore, the use of this compound with high stereochemical purity is a prerequisite for achieving predictable and controlled stereochemical outcomes in subsequent synthetic transformations.

Development of Analogues with Modified Functional Groups

Modifying the functional groups of this compound allows for the fine-tuning of its chemical and physical properties. Key modifications include hydroxylation of the aromatic ring and conversion of the diol to its diacetate derivative.

Hydroxylation of Aromatic Ring (e.g., 1-(4-Hydroxyphenyl)ethane-1,2-diol)

The bromine atom on the phenyl ring can be replaced with a hydroxyl group to generate the analogue (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol. This transformation is typically achieved through a copper-catalyzed nucleophilic aromatic substitution, often referred to as an Ullmann-type reaction. organic-chemistry.orgnih.gov In this process, the aryl bromide is treated with a hydroxide (B78521) source, such as sodium or potassium hydroxide, in the presence of a copper(I) catalyst (e.g., CuI or Cu₂O) and often a ligand like 1,10-phenanthroline. rsc.orgcore.ac.uk

The reaction proceeds under conditions that are compatible with the free hydroxyl groups on the ethane-1,2-diol side chain. core.ac.uk The conversion of the bromo group to a hydroxyl group dramatically alters the molecule's properties. The resulting phenol (B47542) is more polar and acidic than the starting aryl bromide and can participate in hydrogen bonding, significantly increasing its water solubility. This analogue, (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol, is also a known natural product found in plants like Angelica sinensis. ontosight.ai

Diacetate Derivatives and Lipophilicity Modulation

The two hydroxyl groups of this compound can be converted to acetate (B1210297) esters through acetylation. This is a standard transformation typically carried out using acetic anhydride (B1165640) or acetyl chloride in the presence of a base catalyst like pyridine (B92270) or a solid acid catalyst. niscpr.res.inniscpr.res.in The reaction yields (S)-1-(4-bromophenyl)ethane-1,2-diyl diacetate.

This structural modification significantly impacts the molecule's lipophilicity, a key parameter in medicinal chemistry measured by the partition coefficient (LogP). nih.gov Lipophilicity describes a compound's preference for a lipid (nonpolar) environment versus an aqueous (polar) one.

The hydroxyl groups of the diol are polar and act as hydrogen bond donors, contributing to its hydrophilicity (lower LogP). By converting these -OH groups to less polar acetate groups (-OAc), two key changes occur:

The capacity for hydrogen bond donation is eliminated.

As a result, the diacetate derivative is significantly more lipophilic than the parent diol. This increased lipophilicity corresponds to a higher LogP value, which can enhance properties such as permeability across biological membranes. nih.govacdlabs.com Thus, acetylation serves as a straightforward and effective method for modulating the lipophilicity of the parent compound.

Table 2: Chemical Compounds Mentioned

Future Directions and Emerging Research Avenues for Chiral 1 4 Bromophenyl Ethane 1,2 Diol

Novel Catalytic Systems for Enhanced Enantioselectivity and Sustainability

The synthesis of enantiomerically pure vicinal diols is a cornerstone of modern organic chemistry, with applications in the production of pharmaceuticals and other fine chemicals. researchgate.net The pursuit of highly efficient and environmentally benign methods for the synthesis of (S)-1-(4-Bromophenyl)ethane-1,2-diol is an active area of research. Future developments are likely to focus on novel catalytic systems that offer improved enantioselectivity, higher yields, and greater sustainability.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysts. researchgate.net Chiral diol-based scaffolds, such as derivatives of BINOL and TADDOL, are known to be effective in inducing enantioselectivity in a variety of reactions. nih.gov Future research may focus on the development of new, more sophisticated organocatalysts, potentially derived from readily available chiral sources, to further enhance the enantioselectivity of the synthesis of this compound. consensus.appnih.govacs.org The use of biocatalysis, employing enzymes such as aldolases, also presents a promising avenue for the sustainable synthesis of chiral organofluorines and other complex chiral molecules, a strategy that could be adapted for brominated diols. nih.govprinceton.edu

A comparative look at emerging catalytic systems is presented below:

| Catalytic System | Potential Advantages for this compound Synthesis |

| Advanced Organocatalysis | Metal-free, potentially lower toxicity, high enantioselectivity. researchgate.net |

| Biocatalysis (Enzymes) | High specificity, mild reaction conditions, environmentally friendly. nih.govprinceton.edu |

| Earth-Abundant Metal Catalysis | Lower cost, reduced environmental impact compared to precious metals. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, potential for continuous flow processes. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. uc.pttue.nl The integration of the synthesis of this compound into flow chemistry platforms is a logical next step to enhance its production efficiency and scalability. acs.orgnih.govmdpi.com

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. uc.pt For the synthesis of chiral compounds, the use of packed-bed reactors containing immobilized chiral catalysts (either organocatalysts or metal complexes) is a particularly attractive option. This approach not only facilitates continuous production but also simplifies the separation of the product from the catalyst. tue.nl

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new synthetic routes. chemrxiv.org These platforms can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of this compound with the highest enantioselectivity and yield.

The potential benefits of integrating the synthesis of this chiral diol into modern platforms are summarized in the following table:

| Technology | Key Advantages for this compound Production |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability. uc.ptnih.gov |

| Immobilized Catalysts | Simplified purification, catalyst reusability. tue.nl |

| Automated Synthesis | High-throughput screening, rapid optimization of reaction conditions. chemrxiv.org |

Exploration of Advanced Materials Science Applications

Chiral diols are not only important as synthetic intermediates but also possess intrinsic properties that make them suitable for applications in materials science. researchgate.net The unique structural and stereochemical features of this compound make it a promising candidate for the development of advanced materials with novel optical, electronic, and chiroptical properties.

One particularly interesting area of exploration is the use of this chiral diol as a building block for chiral liquid crystals. mdpi.com The introduction of chirality into a liquid crystalline phase can lead to the formation of helical superstructures, which are of interest for applications in displays and photonics. york.ac.ukbeilstein-journals.orgnih.gov The bromine atom in the molecule could also be exploited to tune the material's properties or to serve as a handle for further functionalization.

Furthermore, chiral diols can be incorporated into polymers to create chiral stationary phases for chromatography or as components of chiral sensors. The ability of these materials to interact selectively with other chiral molecules is the basis for their application in enantioselective separations and sensing. The development of nanophotonic platforms for enhanced chiral sensing is an emerging field where molecules like this compound could play a significant role. researchgate.net

Potential applications in materials science include:

| Application Area | Rationale for Using this compound |

| Chiral Liquid Crystals | Induction of helical structures for optical applications. mdpi.combeilstein-journals.org |

| Chiral Polymers | Development of materials for enantioselective separations and catalysis. |

| Chiral Sensors | Creation of platforms for the detection and quantification of other chiral molecules. researchgate.net |

Interdisciplinary Research with Theoretical and Computational Chemistry

The synergy between experimental and theoretical chemistry is a powerful engine for innovation. bu.educhemrxiv.org In the context of this compound, theoretical and computational methods can provide invaluable insights into the mechanisms of its synthesis and the origins of its properties. sciencepublishinggroup.com

Density Functional Theory (DFT) calculations, for instance, can be used to model the transition states of catalytic reactions involved in the synthesis of the diol. york.ac.uk This can help in understanding the factors that control the enantioselectivity and in designing more effective catalysts. Computational studies can also be used to predict the chiroptical properties of the molecule, such as its circular dichroism spectrum, which can aid in its characterization and in the design of materials with specific optical responses.

Molecular modeling and simulation can be employed to investigate the interactions of this compound with other molecules, which is crucial for understanding its behavior in condensed phases, such as in liquid crystals or as part of a polymer. researchgate.net This interdisciplinary approach, combining the predictive power of computational chemistry with the practical insights of experimental work, will be essential for unlocking the full potential of this versatile chiral building block.

The contributions of theoretical and computational chemistry are highlighted below:

| Computational Method | Application to this compound Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of catalyst performance. nih.govyork.ac.uk |

| Molecular Modeling | Simulation of intermolecular interactions, prediction of material properties. researchgate.net |

| Quantum Chemistry | Calculation of chiroptical properties, aiding in structural characterization. bu.edu |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-1-(4-Bromophenyl)ethane-1,2-diol, and how is stereochemical purity ensured?

- Methodology : A key synthesis involves dihydroxylation of 4-bromostyrene derivatives using oxidizing agents like N-methylmorpholine-N-oxide (NMO) in tert-butanol/water mixtures. For stereochemical control, asymmetric catalysis or enzymatic resolution may be employed. Post-synthesis, the diol is often acetylated (e.g., using acetic anhydride in pyridine) to stabilize the product and facilitate purification .

- Characterization : Enantiomeric excess (ee) is quantified via HPLC with chiral columns (e.g., OD-H) using hexane/isopropanol mobile phases. Structural confirmation relies on H NMR, C NMR, and HRMS .

Q. How is the compound structurally classified, and what analytical techniques validate its purity?

- Classification : It is a chiral diol with a brominated aromatic ring, classified under substituted ethane-1,2-diols. The (S)-configuration at the stereocenter distinguishes it from enantiomers .

- Analytical Methods :

- Chromatography : Reverse-phase HPLC for purity assessment.

- Spectroscopy : H NMR (δ 4.0–5.0 ppm for hydroxyl protons; aromatic protons at δ 7.2–7.6 ppm) and FT-IR (broad O-H stretch ~3200–3400 cm) .

Advanced Research Questions

Q. How do aromatic substituents (e.g., bromo vs. methoxy) influence the compound’s reactivity in radical-mediated degradation?

- Experimental Design : Compare degradation kinetics under alkaline oxidative conditions (e.g., HO•/O•– radicals at pH 12, 70°C). Use lignin model analogs (e.g., 1-(3,4-dimethoxyphenyl)ethane-1,2-diol) as controls .

- Findings : Bromine’s electron-withdrawing effect may reduce side-chain reactivity compared to electron-donating groups (e.g., methoxy). However, conflicting evidence suggests aromatic substitution effects are secondary to side-chain oxidation pathways .

Q. What methodologies resolve contradictions in substituent impact on oxidative stability?

- Data Reconciliation : Use isotopic labeling (e.g., O) to track oxygen incorporation during degradation. Combine LC-MS and DFT calculations to map reaction pathways and identify rate-limiting steps .

- Case Study : Ethane-1,2-diol derivatives with bromophenyl groups show slower degradation than methoxy analogs, suggesting steric hindrance or electronic effects dominate over aromatic ring reactivity .

Q. How can enantiomeric resolution be optimized for this compound?

- Chiral Chromatography : Use polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol (95:5) at 0.5 mL/min. Adjust column temperature to enhance separation (e.g., 25°C vs. 40°C) .

- Derivatization : Convert diol to diacetate derivatives to improve chromatographic behavior and reduce peak tailing .

Q. What experimental strategies assess the compound’s potential bioactivity?

- In Vitro Assays :

- Antimicrobial Activity : Broth microdilution against Gram-negative/positive bacteria (e.g., Aeromonas hydrophila) using MIC/MBC endpoints .

- Enzyme Inhibition : Screen against kinases or oxidoreductases (e.g., alcohol dehydrogenase) via fluorescence-based assays .

Key Recommendations for Researchers

- Synthetic Optimization : Explore biocatalytic routes (e.g., ketoreductases) for greener stereoselective synthesis.

- Mechanistic Studies : Use O-labeling and EPR spectroscopy to elucidate radical interaction mechanisms.

- Bioactivity Profiling : Prioritize proteomics to identify molecular targets in antimicrobial assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products